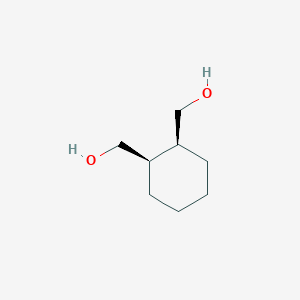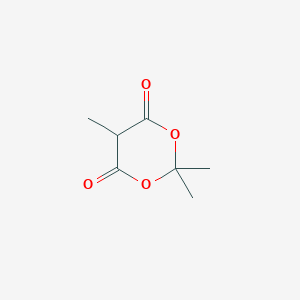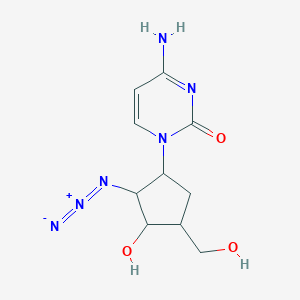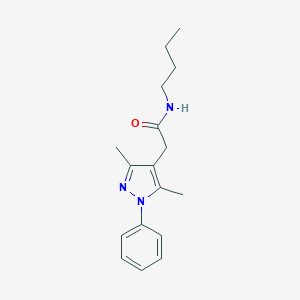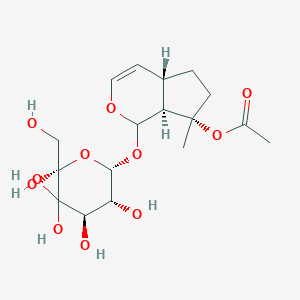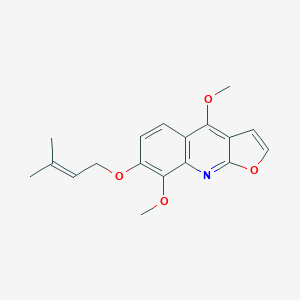
7-Isopentenyloxy-gamma-fagarine
Vue d'ensemble
Description
7-Isopentenyloxy-gamma-fagarine is a natural bioactive compound belonging to the family of furoquinoline alkaloids. It is primarily isolated from the fruits of Evodia lepta and has been used as a precursor for the chemical asymmetric synthesis of enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine . This compound is known for its yellow powder form and has a molecular formula of C18H19NO4 with a molecular weight of 313.4 g/mol .
Applications De Recherche Scientifique
7-Isopentenyloxy-gamma-fagarine has a wide range of scientific research applications:
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopentenyloxy-gamma-fagarine involves bioassay-guided fractionation of plant extracts, particularly from Haplophyllum canaliculatum Boiss. (Rutaceae). The isolation process results in the extraction of several quinoline alkaloids, including this compound . The compound can also be synthesized through chemical asymmetric synthesis, utilizing it as a precursor for other enantiopure alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. The compound is stored at 2-8°C, protected from air and light, to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Isopentenyloxy-gamma-fagarine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine .
Mécanisme D'action
The mechanism of action of 7-Isopentenyloxy-gamma-fagarine involves its interaction with molecular targets and pathways in biological systems. It acts as a precursor for the synthesis of other bioactive alkaloids, which exert their effects through various biochemical pathways. The roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of these alkaloids have been discussed in scientific literature .
Comparaison Avec Des Composés Similaires
- Atanine
- Skimmianine
- Flindersine
- Perfamine
Comparison: 7-Isopentenyloxy-gamma-fagarine is unique due to its specific structure and bioactivity. While similar compounds like atanine, skimmianine, flindersine, and perfamine share some structural similarities, this compound stands out for its use as a precursor in the synthesis of enantiopure alkaloids and its significant cytotoxic effects .
Propriétés
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence for the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, and against which cancer cell lines is it most potent?
A1: Research demonstrates that this compound exhibits significant cytotoxic activity against several cancer cell lines. Notably, it shows remarkable potency against acute lymphoblastic leukemia cell lines, specifically RAJI and Jurkat cells. [] The study reported IC50 values of 1.5 µg/mL and 3.6 µg/mL against RAJI and Jurkat cells, respectively. [] Additionally, this compound displayed cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.5 µg/mL. [] This suggests that this compound may hold promise as a potential therapeutic agent for specific types of leukemia and breast cancer. Further research is necessary to elucidate its mechanism of action and evaluate its efficacy in vivo.
Q2: Does the structure of this compound provide any clues about its potential mechanism of action?
A2: While the precise mechanism of action of this compound remains to be fully elucidated, computational analysis suggests that it might share similar mechanisms with other quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. [] These alkaloids, including atanine, skimmianine, and flindersine, exhibit comparable cytotoxic profiles against the tested cancer cell lines, indicating a potential common target or pathway. [] Furthermore, this compound's structure, particularly the presence of a prenyloxy group at C-7, is a characteristic shared with other furoquinoline alkaloids found in Choisya ternata. [] Further investigation into the structure-activity relationships of these alkaloids could provide valuable insights into their cytotoxic activity and potential targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)
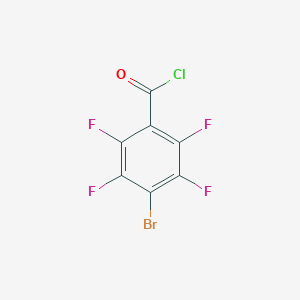
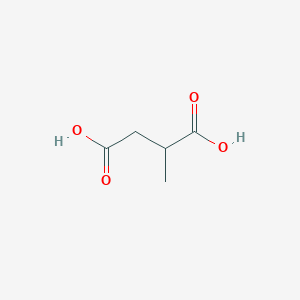
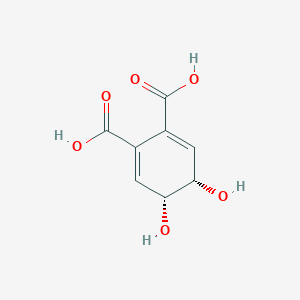
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
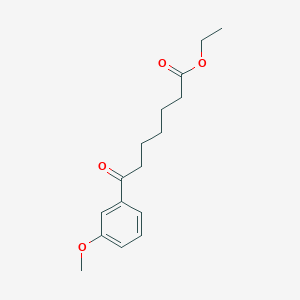
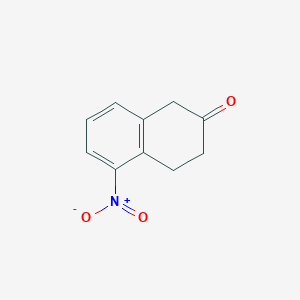
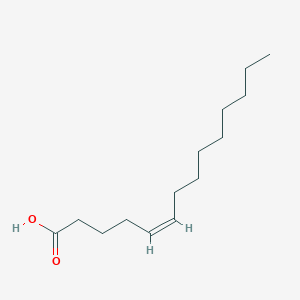
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
